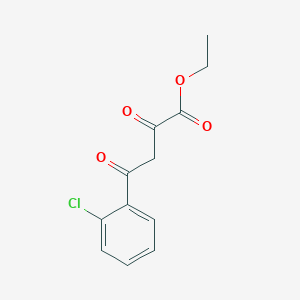
5-Chloro-2-(cyclopentylsulfanyl)benzoic acid
Vue d'ensemble
Description
5-Chloro-2-(cyclopentylsulfanyl)benzoic acid is a chemical compound with the molecular formula C12H13ClO2S . It has an average mass of 256.748 Da and a monoisotopic mass of 256.032471 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClO2S/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.It has a molecular weight of 256.75 . The compound’s properties can be further analyzed using various techniques .
Applications De Recherche Scientifique
Plant Growth Regulation
One of the key applications of chloro- and methyl-substituted benzoic acids, which include compounds like 5-Chloro-2-(cyclopentylsulfanyl)benzoic acid, is in the field of plant growth regulation. Research has shown that these compounds have significant physiological activity when tested with wheat, pea, and other plants. Specifically, chloro-derivatives were found to be more active than their counterparts in promoting plant growth (Pybus et al., 1959).
Industrial Process Scale-Up
In industrial chemistry, this compound and similar compounds are important intermediates. For instance, in the synthesis of SGLT2 inhibitors used for diabetes therapy, these compounds play a crucial role. They have been effectively synthesized from readily available raw materials, demonstrating scalability and cost-effectiveness in large-scale production (Zhang et al., 2022).
Crystal Structure and Interactions
The study of crystal structures and molecular interactions is another area where derivatives of this compound are relevant. Research has delved into the crystal properties of compounds with similar molecular structures, enhancing our understanding of hydrogen bonding and molecular assembly in crystalline forms (Hemamalini & Fun, 2010).
Photodecomposition Research
Studies on the photodecomposition of chlorobenzoic acids, including compounds similar to this compound, have been conducted to understand their behavior under ultraviolet irradiation. This research is crucial in understanding the environmental impact and degradation processes of these chemicals (Crosby & Leitis, 1969).
Thermodynamic Studies
Thermodynamic studies of benzoic acid and its derivatives, including chlorobenzoic acids, are essential in pharmaceutical research. These studies provide insights into phase behavior, stability, and solubility, crucial for process design in drug manufacturing (Reschke et al., 2016).
Propriétés
IUPAC Name |
5-chloro-2-cyclopentylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2S/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUITKDUTIAALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)

![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)

![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)


![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)





